Cas no 1346706-99-7 (4-Chloro-2-cyclobutoxypyridine)
4-Chloro-2-cyclobutoxypyridine Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-2-cyclobutoxypyridine
- 4-chloro-2-cyclobutyloxypyridine
- DB-241707
- SB54648
- 1346706-99-7
- DTXSID40744895
- ZB1413
- 4-Chloro-2-(cyclobutyloxy)pyridine
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- Inchi: 1S/C9H10ClNO/c10-7-4-5-11-9(6-7)12-8-2-1-3-8/h4-6,8H,1-3H2
- InChI Key: JUSLRTVTCLFHMZ-UHFFFAOYSA-N
- SMILES: ClC1C=CN=C(C=1)OC1CCC1
Computed Properties
- Exact Mass: 183.0450916g/mol
- Monoisotopic Mass: 183.0450916g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 22.1Ų
4-Chloro-2-cyclobutoxypyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM172844-1g |
4-chloro-2-cyclobutoxypyridine |
1346706-99-7 | 95% | 1g |
$519 | 2021-08-05 | |
| Chemenu | CM172844-1g |
4-chloro-2-cyclobutoxypyridine |
1346706-99-7 | 95% | 1g |
$497 | 2023-03-07 | |
| Alichem | A029194663-1g |
4-Chloro-2-cyclobutoxypyridine |
1346706-99-7 | 95% | 1g |
$492.80 | 2022-04-03 |
4-Chloro-2-cyclobutoxypyridine Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 4-Chloro-2-cyclobutoxypyridine
4-Chloro-2-Cyclobutoxypyridine: A Comprehensive Overview
4-Chloro-2-cyclobutoxypyridine, identified by the CAS number 1346706-99-7, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, characterized by its unique structure featuring a pyridine ring substituted with a chloro group at the 4-position and a cyclobutoxy group at the 2-position, has garnered attention due to its potential applications in drug discovery, agrochemicals, and advanced materials. Recent studies have highlighted its role in enhancing the bioavailability of pharmaceutical compounds and its utility in the synthesis of novel heterocyclic frameworks.
The synthesis of 4-chloro-2-cyclobutoxypyridine involves a multi-step process that typically begins with the preparation of the pyridine ring. Researchers have employed various methodologies, including nucleophilic aromatic substitution and coupling reactions, to achieve high yields and purity. The integration of cyclobutoxy and chloro substituents into the pyridine framework has been shown to significantly influence the compound's electronic properties, making it a valuable precursor in the development of advanced materials.
In terms of applications, 4-chloro-2-cyclobutoxypyridine has demonstrated potential in the field of pharmacology. Its ability to modulate enzyme activity and interact with biological membranes has made it a subject of interest in drug design. Recent studies have explored its role as a lead compound in the development of anti-inflammatory agents and antiviral drugs. Additionally, its use in agrochemicals has been investigated, particularly in the context of developing more efficient herbicides and pesticides.
The structural uniqueness of 4-chloro-2-cyclobutoxypyridine also lends itself to applications in materials science. Researchers have utilized this compound as a building block for constructing two-dimensional materials and functional polymers. Its ability to form stable coordination complexes has opened avenues for its use in catalysis and sensing technologies.
From an environmental perspective, understanding the degradation pathways and ecological impact of 4-chloro-2-cyclobutoxypyridine is crucial. Recent studies have focused on its biodegradability under various environmental conditions, with findings suggesting that it undergoes rapid transformation under aerobic conditions. This information is vital for assessing its safety profile and ensuring sustainable practices in its production and application.
In conclusion, 4-chloro-2-cyclobutoxypyridine, CAS No. 1346706-99-7, stands as a versatile compound with diverse applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthetic methodologies and application studies, positions it as a key player in future innovations within organic chemistry and materials science.
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